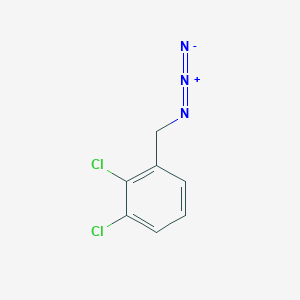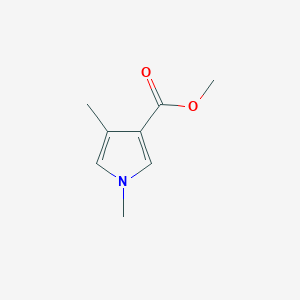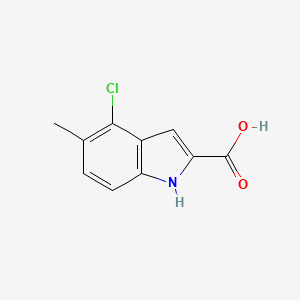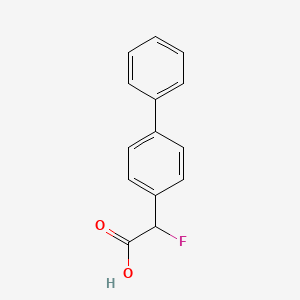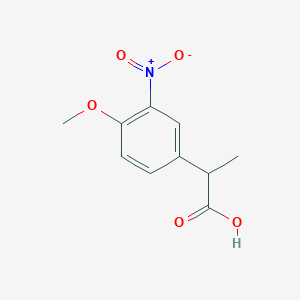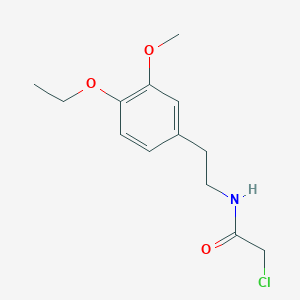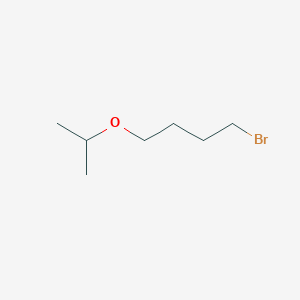
1-bromo-4-(propan-2-yloxy)butane
Übersicht
Beschreibung
1-bromo-4-(propan-2-yloxy)butane is an organic compound that belongs to the class of alkyl bromides. It is commonly used as a brominating agent in organic and medicinal chemistry. The compound has the molecular formula C₇H₁₅BrO and a molecular weight of 195.10 g/mol. It is a colorless liquid that is insoluble in water but soluble in organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-bromo-4-(propan-2-yloxy)butane can be synthesized through various methods. One common method involves the reaction of 4-hydroxybutyl bromide with isopropanol in the presence of a base such as potassium carbonate. The reaction typically takes place under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-bromo-4-(propan-2-yloxy)butane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: As a primary alkyl bromide, it is prone to nucleophilic substitution reactions (S_N2 mechanism).
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Elimination: Strong bases like sodium ethoxide in ethanol are typically employed.
Major Products Formed
Nucleophilic Substitution: The major products are ethers, alcohols, or amines, depending on the nucleophile used.
Elimination: The major product is an alkene.
Wissenschaftliche Forschungsanwendungen
1-bromo-4-(propan-2-yloxy)butane has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of new drugs and therapeutic agents.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Research: The compound is used in studies involving enzyme inhibition and protein modification.
Wirkmechanismus
The mechanism of action of 1-bromo-4-(propan-2-yloxy)butane primarily involves its role as an alkylating agent. It reacts with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules. This can result in the inhibition of enzyme activity or modification of protein function . The compound’s reactivity is influenced by the presence of the bromine atom, which acts as a leaving group in nucleophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromobutane: A primary alkyl bromide with the molecular formula C₄H₉Br.
2-Bromobutane: A secondary alkyl bromide with the molecular formula C₄H₉Br.
1-Bromo-2-propanol: An organic compound with the molecular formula C₃H₇BrO.
Uniqueness
1-bromo-4-(propan-2-yloxy)butane is unique due to its specific structure, which includes both a bromine atom and an isopropoxy group. This combination allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis.
Eigenschaften
IUPAC Name |
1-bromo-4-propan-2-yloxybutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO/c1-7(2)9-6-4-3-5-8/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMITPIOKXNEQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[[4-[[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]amino]benzoyl]amino]-1,3-benzenedicarboxamide](/img/structure/B6612710.png)
![[3-(hydroxymethyl)naphthalen-1-yl]methanol](/img/structure/B6612716.png)
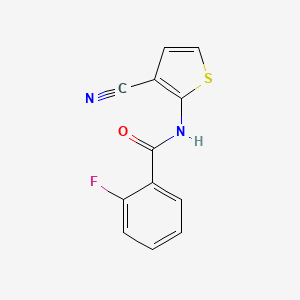


![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B6612727.png)
